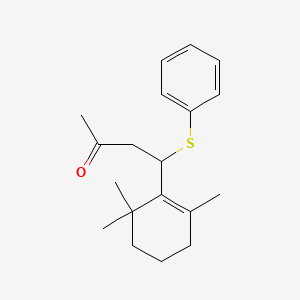
2-Butanone, 4-(phenylthio)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 4-(phenylthio)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- is an organic compound that belongs to the class of ketones It features a butanone backbone with a phenylthio group and a trimethylcyclohexenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(phenylthio)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-butanone with a phenylthio reagent and a trimethylcyclohexenyl precursor under specific conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-(phenylthio)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Butanone, 4-(phenylthio)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- exerts its effects involves interactions with specific molecular targets and pathways. The phenylthio group may interact with enzymes or receptors, while the ketone and cyclohexenyl groups contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Butanone, 4-(methylthio)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
- 2-Butanone, 4-(phenylthio)-4-(2,6,6-trimethylcyclohexyl)-
Uniqueness
Compared to similar compounds, 2-Butanone, 4-(phenylthio)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- is unique due to the presence of both the phenylthio and trimethylcyclohexenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications.
Properties
CAS No. |
61452-40-2 |
|---|---|
Molecular Formula |
C19H26OS |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
4-phenylsulfanyl-4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-one |
InChI |
InChI=1S/C19H26OS/c1-14-9-8-12-19(3,4)18(14)17(13-15(2)20)21-16-10-6-5-7-11-16/h5-7,10-11,17H,8-9,12-13H2,1-4H3 |
InChI Key |
MUEPAPFBHYNUTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C(CC(=O)C)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















